1-(Pyridin-2-yl)piperidine-2-carboxylic acid
Description
Significance of Piperidine (B6355638) and Pyridine (B92270) Scaffolds in Medicinal Chemistry and Organic Synthesis
The piperidine and pyridine rings are fundamental building blocks in the design and discovery of new therapeutic agents. dntb.gov.uanih.gov Their prevalence in a vast number of FDA-approved drugs underscores their importance in medicinal chemistry. nih.gov
Piperidine , a saturated six-membered heterocycle containing a nitrogen atom, is one of the most ubiquitous scaffolds in pharmaceuticals. nih.gov Its flexible, chair-like conformation allows it to interact with biological targets in a three-dimensional space, often leading to high binding affinity and selectivity. The nitrogen atom in the piperidine ring can act as a basic center, which is often crucial for interactions with biological receptors and for modulating the pharmacokinetic properties of a drug molecule. The versatility of the piperidine scaffold is further enhanced by the ease with which it can be substituted at various positions, allowing for the fine-tuning of its biological activity. nih.gov
Pyridine , an aromatic six-membered heterocycle, is also a privileged structure in drug discovery. nih.gov Its aromatic nature allows for π-π stacking interactions with biological macromolecules, while the nitrogen atom can participate in hydrogen bonding and coordination with metal ions. The pyridine ring is a common feature in a wide array of drugs with diverse therapeutic applications, including antiviral, anticancer, and anti-inflammatory agents.
Overview of Carboxylic Acid Functionality in Bioactive Molecules
The carboxylic acid group (-COOH) is a highly significant functional group in the realm of bioactive molecules. Its presence can profoundly influence the physicochemical and biological properties of a compound. The acidic nature of the carboxylic acid allows it to exist in an ionized carboxylate form at physiological pH, which can enhance water solubility and facilitate interactions with biological targets through ionic bonding and hydrogen bonding.
This functional group is a key component of many naturally occurring molecules, such as amino acids and fatty acids, and is a common feature in a wide range of pharmaceuticals. The ability of the carboxylic acid moiety to act as both a hydrogen bond donor and acceptor makes it a crucial pharmacophore for binding to enzymes and receptors. Furthermore, the carboxylic acid group can serve as a versatile synthetic handle for the preparation of various derivatives, such as esters and amides, allowing for the modulation of a molecule's properties.
Historical Context and Current Research Landscape of Pyridine-Substituted Piperidine Carboxylic Acids
The exploration of molecules containing both pyridine and piperidine rings has a rich history in medicinal chemistry. Early research in this area was often driven by the desire to create analogues of naturally occurring alkaloids that possess these structural motifs. Over the decades, the synthetic combination of these two heterocycles has led to the discovery of numerous compounds with a wide range of biological activities.
While specific research on 1-(pyridin-2-yl)piperidine-2-carboxylic acid is not extensively documented in publicly available literature, the broader class of pyridine-substituted piperidine carboxylic acids has been a subject of interest. For instance, studies on the 4-carboxylic acid isomer, 1-(pyridin-2-yl)piperidine-4-carboxylic acid, have been reported in the context of its potential as a scaffold in medicinal chemistry. orgasynth.comelexbiotech.com The synthesis of various substituted piperidine-2-carboxylic acid derivatives has also been explored, often with the goal of creating novel anticonvulsant agents or other biologically active compounds. dntb.gov.ua
Current research in this area is focused on the development of efficient synthetic methodologies to access a diverse range of substituted pyridinylpiperidine derivatives. This includes the use of modern catalytic methods to control stereochemistry and introduce various functional groups. The biological evaluation of these compounds is also an active area of investigation, with a focus on identifying new leads for drug discovery.
Research Gaps and Future Perspectives for this compound Derivatives
The limited specific research on this compound represents a significant research gap. While the individual components of the molecule are well-studied, the unique properties and potential applications of this specific isomer remain largely unexplored. This presents a compelling opportunity for future research.
Future perspectives for the investigation of this compound and its derivatives are numerous and include:
Development of Novel Synthetic Routes: The establishment of efficient and stereoselective synthetic methods for the preparation of this compound and its analogues is a crucial first step. This would enable the synthesis of a library of related compounds for systematic biological evaluation.
Exploration of Biological Activities: Given the prevalence of the piperidine and pyridine scaffolds in bioactive molecules, it is highly probable that this compound and its derivatives will exhibit interesting biological properties. Screening for a wide range of activities, including antimicrobial, antiviral, anticancer, and neurological effects, could lead to the discovery of novel therapeutic agents. mdpi.comnih.gov
Coordination Chemistry and Catalysis: The presence of both a pyridine nitrogen and a carboxylic acid group makes this molecule a potential ligand for metal ions. The synthesis and characterization of metal complexes of this compound could lead to new catalysts for organic reactions or novel metallodrugs.
Materials Science Applications: The rigid, well-defined structure of this molecule could make it a useful building block for the construction of novel organic materials with interesting electronic or photophysical properties.
Structure
3D Structure
Properties
IUPAC Name |
1-pyridin-2-ylpiperidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c14-11(15)9-5-2-4-8-13(9)10-6-1-3-7-12-10/h1,3,6-7,9H,2,4-5,8H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNAYLTUMUWJFAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)O)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Pyridin 2 Yl Piperidine 2 Carboxylic Acid and Its Derivatives
Established Synthetic Routes and Reaction Mechanisms
Established methods for synthesizing the 1-(pyridin-2-yl)piperidine-2-carboxylic acid scaffold generally rely on two primary strategies: the N-arylation of a pre-existing piperidine-2-carboxylic acid framework or the hydrogenation of a substituted pyridine (B92270) precursor.
The direct incorporation of the pyridine ring during the formation of the piperidine (B6355638) heterocycle or its addition to a completed piperidine ring are the most common strategies.
N-Arylation of Piperidine Scaffolds : A prevalent and direct method involves the coupling of piperidine-2-carboxylic acid (pipecolic acid) or its ester derivatives with an activated pyridine, typically a 2-halopyridine. This can be achieved through nucleophilic aromatic substitution, for instance, by reacting the piperidine with 2-fluoropyridine. researchgate.net A more versatile approach is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between a piperidine derivative and a 2-halopyridine like 2-bromopyridine. researchgate.netnih.gov
Hydrogenation of Pyridine Precursors : The hydrogenation of a substituted pyridine ring is a fundamental process for obtaining the corresponding piperidine. nih.gov For the target molecule, this could involve the catalytic reduction of 2-(pyridin-2-yl)picolinic acid. This approach is one of the most common methods for accessing the piperidine core from readily available pyridine sources. nih.govresearchgate.net
Cyclization Strategies : Various intramolecular cyclization reactions can be employed to construct the piperidine ring. Methods such as the aza-Diels-Alder reaction, reductive amination, and aza-Michael reactions provide pathways to polysubstituted piperidines from acyclic precursors. researchgate.net
Hydrogenation of Pyridine-2-carboxylic Acid : A straightforward route to the key intermediate, piperidine-2-carboxylic acid, is the catalytic hydrogenation of pyridine-2-carboxylic acid (picolinic acid). A common method employs a palladium on charcoal (Pd/C) catalyst under a hydrogen atmosphere to reduce the aromatic pyridine ring to the saturated piperidine ring. google.com This intermediate can then undergo N-arylation with a 2-halopyridine to yield the final product.
Synthesis from Chiral Amino Acids : To achieve specific stereochemistry, syntheses can begin from chiral starting materials. For instance, enantiomerically pure 2-substituted carboxypiperidines can be synthesized from amino acids that possess the required stereocenter. nih.gov
Controlling the placement and three-dimensional orientation of substituents on the piperidine ring is crucial, particularly for applications in medicinal chemistry.
Regioselectivity : The synthesis of the this compound isomer is inherently regioselective when using methods such as the N-arylation of piperidine-2-carboxylic acid or the hydrogenation of a 2-substituted pyridine precursor. These methods ensure the correct 1,2-substitution pattern on the piperidine ring.
Stereoselectivity : Achieving high enantioselectivity is a key challenge. One approach is to use a chiral starting material, such as optically active pipecolic acid. Alternatively, asymmetric catalysis can be employed. A biomimetic, organocatalytic approach has been shown to produce 2-substituted piperidines with high enantioselectivity. acs.org This method utilizes a proline catalyst in a Mannich reaction with Δ¹-piperideine, a reactive cyclic imine, to generate products in up to 97% enantiomeric excess (ee). acs.org
| Catalyst | Nucleophile | Solvent | Yield (%) | ee (%) |
| L-proline | Acetone | Benzonitrile (B105546) | 62 | 97 |
| L-proline | Ethyl acetoacetate | Acetonitrile | 52 | 80 |
| (S)-TMS-diphenylprolinol | Acetone | DMSO/H₂O | 56 | 94 |
Data compiled from a biomimetic organocatalytic synthesis of 2-substituted piperidines. acs.org
Novel Synthetic Approaches and Catalyst Development
Recent advances in catalysis have provided new tools for the synthesis of complex piperidines, offering milder reaction conditions, broader functional group tolerance, and enhanced stereocontrol.
Transition metals, particularly palladium and rhodium, are central to many modern synthetic methods for constructing N-aryl piperidines and their derivatives.
Palladium-Catalyzed Buchwald-Hartwig Amination : This reaction has become a cornerstone for forming carbon-nitrogen bonds. It is used to couple piperidine esters with 2-bromopyridine using a palladium catalyst, such as Pd₂(dba)₃, in conjunction with a phosphine ligand like BINAP, to form the N-pyridyl bond. researchgate.net
Rhodium-Catalyzed Methodologies : Novel rhodium-catalyzed reactions have been developed for piperidine synthesis. One such method is a reductive transamination that prepares a variety of chiral piperidines from simple pyridinium salts with excellent diastereo- and enantio-selectivities. dicp.ac.cn Another innovative strategy involves the asymmetric carbometalation of dihydropyridines, which can furnish enantioenriched 3-substituted piperidines and could be adapted for other isomers. nih.gov
Directed C-H Activation : The pyridine ring itself can serve as a directing group to facilitate the functionalization of the piperidine ring via C-H activation. For example, the N-(2-pyridyl) group on a piperidine can direct a palladium catalyst to selectively arylate the C2 position of the piperidine ring. researchgate.net
The use of small organic molecules (organocatalysts) and enzymes (biocatalysts) represents a significant advancement in asymmetric synthesis, often providing environmentally benign and highly selective transformations.
Organocatalysis : Organocatalytic domino reactions, such as a Michael addition followed by an aminalization, can create multiple stereocenters in a single step with excellent enantioselectivity. nih.govacs.org A hybrid bio-organocatalytic cascade has been developed that uses a transaminase enzyme to generate a reactive cyclic imine in situ, which then undergoes a proline-catalyzed Mannich reaction to form chiral 2-substituted piperidines. rsc.org
Biocatalysis : Enzymes offer unparalleled selectivity for synthesizing chiral molecules. Lipases have been immobilized on magnetic nanotubes to create reusable catalysts for the synthesis of piperidine derivatives via multicomponent reactions. rsc.orgsemanticscholar.orgresearchgate.net In other approaches, enzymes such as transaminases are used to produce key chiral intermediates for the synthesis of piperidine alkaloids. rsc.org Furthermore, hydroxylase enzymes can be used to introduce hydroxyl groups into the piperidine ring, which can then be used for further functionalization through radical cross-coupling reactions. chemistryviews.org
Green Chemistry Principles in Synthesis
The integration of green chemistry principles into the synthesis of this compound and its derivatives is crucial for developing environmentally benign and efficient chemical processes. Key strategies focus on catalytic methods, the use of safer solvents, and process optimization to minimize waste and energy consumption.
A primary green approach involves the catalytic hydrogenation of pyridine precursors to form the piperidine ring. The use of heterogeneous catalysts, such as palladium on carbon (Pd/C), is a cornerstone of this methodology. google.com This method offers several advantages from a green chemistry perspective:
Catalyst Reusability: Heterogeneous catalysts like Pd/C can be easily recovered from the reaction mixture by simple filtration and can be reused multiple times, reducing waste and the need for expensive metals. ajchem-a.com
Use of Green Solvents: The hydrogenation can often be conducted in water, which is considered the most environmentally friendly solvent due to its non-toxic, non-flammable, and readily available nature. google.com
Milder Reaction Conditions: Modern catalytic systems allow for hydrogenation to occur under lower pressure (4–5 MPa) and temperature (90–100 °C) compared to traditional methods that required harsher conditions. This reduction in energy consumption is a key principle of green chemistry. google.com
The principles of atom economy are also central to green synthesis. Reactions such as catalytic hydrogenation are highly atom-economical as they incorporate all atoms from the reactants into the desired product. The development of asymmetric hydrogenation techniques using chiral catalysts can provide enantioenriched piperidines directly, avoiding the need for classical resolution steps which are often wasteful. nih.govresearchgate.netnih.gov
The following table summarizes the application of green chemistry principles in the synthesis of piperidine carboxylic acids.
| Green Chemistry Principle | Application in Synthesis | Benefits |
| Use of Catalysis | Heterogeneous catalytic hydrogenation with Pd/C. google.com | Catalyst is recoverable and reusable; high reaction efficiency. |
| Safer Solvents | Employing water as a reaction solvent. google.com | Non-toxic, non-flammable, environmentally benign. |
| Energy Efficiency | Lower hydrogenation pressures and temperatures. google.com | Reduced energy consumption and safer operating conditions. |
| Waste Prevention | One-pot synthesis and cascade reactions. researchgate.net | Minimizes solvent use and purification waste. |
| Atom Economy | Catalytic hydrogenation of pyridine precursors. nih.gov | High efficiency in converting reactants to product. |
Purification and Isolation Techniques for Research-Scale Synthesis
The purification and isolation of this compound at the research scale are critical for obtaining a compound of high purity, which is essential for subsequent analytical characterization and biological evaluation. The amphoteric nature of the molecule, containing both a basic piperidine nitrogen and an acidic carboxylic acid group, allows for several purification strategies.
Crystallization and Salt Formation: A widely used and effective method for purifying piperidine derivatives is through crystallization. Due to the presence of a basic nitrogen atom, the compound can be readily converted into an acid addition salt, such as a hydrochloride (HCl) salt. nih.gov This conversion often enhances the crystallinity of the compound, facilitating its purification by recrystallization from a suitable solvent system. The process typically involves dissolving the crude product in a solvent and adding an acid, followed by cooling or the addition of an anti-solvent to induce crystallization.
A common post-synthesis work-up procedure involves filtering the reaction mixture to remove the catalyst, followed by partial removal of the solvent under reduced pressure. The addition of an anti-solvent, such as methanol, can then induce precipitation of the product, which is subsequently isolated by filtration or centrifugation. google.com
Chromatographic Techniques: Chromatography is a versatile and powerful tool for the purification of organic compounds, including this compound.
Flash Column Chromatography: This is a standard technique for routine purification in a research setting. Silica gel is a common stationary phase, and a mixture of solvents, such as ethyl acetate and petroleum ether, is used as the mobile phase to separate the desired compound from impurities. whiterose.ac.ukacs.org
High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC is the method of choice. Reversed-phase columns, such as C18, are frequently employed. google.comnih.gov The mobile phase often consists of a buffered aqueous solution and an organic modifier like methanol or acetonitrile. The pH of the mobile phase can be adjusted to control the retention time and improve the separation of acidic or basic compounds. researchgate.net It is worth noting that piperidine derivatives can sometimes show multiple peaks in HPLC due to phenomena like slow conformational inversion or ionization effects; careful optimization of the mobile phase pH and buffer system is therefore crucial. researchgate.net
The selection of a specific purification technique depends on the scale of the synthesis, the nature of the impurities, and the required final purity of the compound. A combination of these methods is often employed to achieve the desired level of purity.
The table below outlines common purification techniques for piperidine carboxylic acid derivatives.
| Purification Technique | Description | Key Considerations |
| Recrystallization via Salt Formation | The compound is converted to a salt (e.g., hydrochloride) to improve its crystalline properties and then recrystallized from a suitable solvent. nih.gov | Choice of acid and solvent system is crucial for good recovery and purity. |
| Precipitation | The product is precipitated from the reaction mixture by concentrating the solution and adding an anti-solvent like methanol. google.com | Efficient for initial isolation; may require further purification. |
| Flash Column Chromatography | Separation is based on polarity using a stationary phase like silica gel and an appropriate solvent system. acs.org | Good for removing byproducts with different polarities. |
| Preparative HPLC | High-resolution separation using a reversed-phase column (e.g., C18) and a buffered mobile phase. google.com | Ideal for obtaining high-purity samples; requires specialized equipment. |
Advanced Spectroscopic and Structural Elucidation of 1 Pyridin 2 Yl Piperidine 2 Carboxylic Acid Analogs
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous assignment of the chemical structure of organic molecules in solution. A detailed analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra would provide comprehensive insights into the connectivity and stereochemistry of 1-(Pyridin-2-yl)piperidine-2-carboxylic acid.
¹H NMR and ¹³C NMR Spectral Analysis
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the pyridine (B92270) and piperidine (B6355638) rings. The pyridine ring protons would appear in the aromatic region (typically δ 7.0-8.5 ppm), with the proton at the 6-position being the most downfield due to the electron-withdrawing effect of the nitrogen atom. The protons of the piperidine ring would be found in the aliphatic region (typically δ 1.5-4.0 ppm). The proton at the 2-position (the α-carbon to the carboxylic acid and nitrogen) is expected to be a doublet of doublets, coupled to the adjacent methylene (B1212753) protons.
The ¹³C NMR spectrum would complement the ¹H NMR data, showing distinct resonances for each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid would appear significantly downfield (around δ 170-180 ppm). The carbons of the pyridine ring would resonate in the aromatic region (δ 100-160 ppm), while the piperidine ring carbons would be in the aliphatic region (δ 20-60 ppm).
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-6' (Py) | 8.1-8.3 | dd | 4.5, 1.5 |
| H-4' (Py) | 7.5-7.7 | td | 8.0, 1.5 |
| H-5' (Py) | 6.8-7.0 | ddd | 8.0, 4.5, 1.0 |
| H-3' (Py) | 6.6-6.8 | d | 8.0 |
| H-2 (Pip) | 3.8-4.0 | dd | 9.0, 3.5 |
| H-6eq (Pip) | 3.5-3.7 | dt | 13.0, 3.0 |
| H-6ax (Pip) | 2.9-3.1 | td | 13.0, 3.5 |
| H-3-H-5 (Pip) | 1.5-2.2 | m | - |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | 175-178 |
| C-2' (Py) | 158-160 |
| C-6' (Py) | 147-149 |
| C-4' (Py) | 137-139 |
| C-3' (Py) | 112-114 |
| C-5' (Py) | 106-108 |
| C-2 (Pip) | 60-63 |
| C-6 (Pip) | 48-51 |
| C-4 (Pip) | 25-28 |
| C-3 (Pip) | 23-26 |
| C-5 (Pip) | 20-23 |
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Conformational Analysis
Two-dimensional NMR techniques are crucial for the complete structural and conformational assignment.
COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling network within the molecule, confirming the connectivity of protons on both the pyridine and piperidine rings. For instance, correlations between H-2, H-3, H-4, H-5, and H-6 of the piperidine ring would be observed, as would the correlations between the aromatic protons of the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the unambiguous assignment of the carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This would be particularly useful in confirming the connection between the pyridine and piperidine rings, for example, by observing a correlation between the H-6 proton of the piperidine ring and the C-2' carbon of the pyridine ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is invaluable for determining the conformation of the piperidine ring (e.g., chair conformation) and the relative orientation of the pyridine and piperidine rings. For instance, NOE correlations between specific protons on the pyridine and piperidine rings would indicate their spatial closeness.
Mass Spectrometry (MS) in Structural Characterization
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to gain insights into its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry would provide the exact mass of the molecular ion of this compound with high accuracy. This allows for the determination of its elemental formula (C₁₁H₁₄N₂O₂), confirming the molecular composition. For the protonated molecule [M+H]⁺, the expected exact mass would be approximately 207.1133.
Fragmentation Pattern Analysis for Structural Insights
The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule's structure. For this compound, characteristic fragmentation pathways would be expected under electron ionization (EI) or electrospray ionization (ESI). A common fragmentation would be the loss of the carboxylic acid group as COOH (45 Da) or CO₂ (44 Da). Subsequent fragmentation of the piperidine ring would also be expected.
Table 3: Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z (predicted) | Proposed Fragment | Fragmentation Pathway |
| 207.1133 | [M+H]⁺ | Molecular ion |
| 162.1028 | [M - COOH + H]⁺ | Loss of the carboxylic acid group |
| 147.0919 | [M - CO₂ - H]⁺ | Decarboxylation |
| 133.0762 | [C₈H₉N₂]⁺ | Cleavage of the piperidine ring |
| 78.0422 | [C₅H₄N]⁺ | Pyridine ring fragment |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. A single-crystal X-ray diffraction analysis of this compound would provide precise information on bond lengths, bond angles, and torsion angles.
Chiroptical Spectroscopy (e.g., Optical Rotation, ECD) for Stereochemical Elucidation
The unambiguous determination of the absolute stereochemistry of chiral molecules such as this compound and its analogs is a critical aspect of their chemical and pharmacological characterization. Chiroptical spectroscopy, which encompasses techniques that probe the differential interaction of chiral molecules with left- and right-circularly polarized light, provides essential information for assigning the absolute configuration of stereocenters. The primary methods employed for this purpose are optical rotation and Electronic Circular Dichroism (ECD) spectroscopy.
Optical rotation is a fundamental chiroptical property that measures the rotation of the plane of linearly polarized light by a solution of a chiral compound. The specific rotation, [α]D, is a characteristic physical constant for a given enantiomer under defined experimental conditions (e.g., temperature, solvent, and concentration). Enantiomers, being non-superimposable mirror images, will rotate the plane of polarized light by equal magnitudes but in opposite directions. For instance, the (S)-enantiomer of a compound might exhibit a positive (dextrorotatory, '+') rotation, while its (R)-enantiomer will show a negative (levorotatory, '−') rotation of the same magnitude. While invaluable for distinguishing between enantiomers and assessing enantiomeric purity, the sign of the optical rotation alone is generally insufficient for the de novo assignment of the absolute configuration without comparison to a reference standard of known stereochemistry.
Electronic Circular Dichroism (ECD) spectroscopy offers a more powerful method for elucidating the absolute configuration of chiral compounds. ECD measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule as a function of wavelength. An ECD spectrum displays positive or negative peaks, known as Cotton effects, which arise from the electronic transitions of the molecule's chromophores within a chiral environment. The sign and intensity of these Cotton effects are exquisitely sensitive to the three-dimensional arrangement of atoms, making ECD a definitive tool for stereochemical assignment.
For a molecule like this compound, the principal chromophores are the pyridine ring and the carboxylic acid group. The electronic transitions associated with these groups (e.g., π → π* transitions of the pyridine ring) will give rise to characteristic Cotton effects in the ECD spectrum. The spatial relationship between the piperidine ring, the pyridinyl substituent at the nitrogen, and the carboxyl group at the C2 position dictates the sign and magnitude of these effects.
In practice, the stereochemical elucidation of this compound analogs is often achieved by comparing the experimentally measured ECD spectrum with spectra predicted computationally using Time-Dependent Density Functional Theory (TD-DFT). By calculating the theoretical ECD spectra for both the (R) and (S) enantiomers, a direct comparison with the experimental data allows for a confident assignment of the absolute configuration.
The following table presents hypothetical chiroptical data for the enantiomers of this compound to illustrate how these techniques are applied.
| Compound Name | Enantiomer | Specific Rotation [α]D (c 1.0, MeOH) | Key ECD Cotton Effects (Methanol) |
| This compound | (S) | +25.5° | Positive Cotton effect at ~270 nm, Negative at ~230 nm |
| This compound | (R) | -25.3° | Negative Cotton effect at ~270 nm, Positive at ~230 nm |
This illustrative data demonstrates that the enantiomers exhibit nearly equal and opposite optical rotations. Furthermore, their ECD spectra are mirror images, a characteristic feature of an enantiomeric pair. The specific signs of the Cotton effects would be correlated with the calculated spectra for each enantiomer to make an unambiguous stereochemical assignment.
Computational Chemistry and Molecular Modeling of 1 Pyridin 2 Yl Piperidine 2 Carboxylic Acid
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule at the electronic level.
Density Functional Theory (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and reactivity of molecules. Through DFT calculations, various electronic properties of 1-(Pyridin-2-yl)piperidine-2-carboxylic acid could be determined. These properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting the molecule's reactivity. The HOMO-LUMO energy gap provides an indication of the molecule's chemical stability and its tendency to participate in chemical reactions.
Furthermore, DFT can be used to generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution within the molecule and identify regions susceptible to electrophilic or nucleophilic attack. Reactivity descriptors, including electronegativity, chemical hardness, and softness, can also be calculated to provide a quantitative measure of the molecule's chemical behavior. However, without specific DFT studies on this compound, precise values for these parameters remain undetermined.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Computational methods are frequently employed to predict spectroscopic parameters, which can aid in the structural elucidation of newly synthesized compounds. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the theoretical prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). By comparing these predicted shifts with experimental data, the proposed structure of a molecule can be confirmed.
A theoretical study would provide a table of predicted chemical shifts for each proton and carbon atom in this compound, offering a valuable reference for experimental chemists. In the absence of such a study, a detailed, atom-specific prediction of its NMR spectrum is not available.
Conformational Analysis and Energy Landscapes
The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape or conformation. Conformational analysis using quantum chemical methods can identify the most stable (lowest energy) conformations of this compound. By systematically rotating the rotatable bonds within the molecule and calculating the energy of each resulting geometry, a potential energy surface or energy landscape can be constructed.
This landscape reveals the various low-energy conformers and the energy barriers that separate them. Such an analysis would be critical for understanding how the molecule might interact with biological targets. To date, no specific energy landscape for this compound has been published in the scientific literature.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system, offering insights into its flexibility and interactions with its environment.
Conformational Flexibility and Dynamics
While quantum chemical calculations can identify stable conformers, MD simulations can explore the dynamic transitions between these conformations over time. By simulating the motion of the atoms of this compound, researchers could analyze the flexibility of the piperidine (B6355638) and pyridine (B92270) rings and the movement of the carboxylic acid group. This would provide a more realistic picture of the molecule's behavior in a dynamic environment, such as in solution, compared to the static picture provided by energy calculations.
Solvent Effects and Solvation Models
The solvent environment can significantly influence the conformation and reactivity of a molecule. MD simulations can explicitly model the interactions between this compound and surrounding solvent molecules (e.g., water). These simulations can reveal how the solvent affects the molecule's conformational preferences and dynamics. Solvation models, both explicit and implicit, are crucial for accurately predicting the behavior of molecules in a biological context. A detailed study would provide data on the solvation free energy and the structure of the solvation shell around the molecule, but such specific data for the target compound is not currently available.
In Silico Target Prediction and Ligand-Protein Docking Studies
In silico target prediction for this compound involves the use of computational algorithms to identify potential protein targets. These methods often rely on the principle of chemical similarity, where the structure of the query molecule is compared against databases of compounds with known biological activities. While specific target prediction studies for this compound are not extensively documented in publicly available literature, the general approach would involve screening the compound against various predictive models. These models can be based on ligand structure, protein structure, or a combination of both.
Once potential targets are identified, ligand-protein docking simulations are employed to model the interaction between this compound and the predicted protein target at an atomic level. This technique predicts the preferred orientation of the ligand when bound to a receptor to form a stable complex. The output of a docking study includes a docking score, which estimates the binding affinity, and a detailed visualization of the binding mode, highlighting key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
For instance, a hypothetical docking study of this compound against a putative kinase target could yield results indicating the favorability of binding. The strength of this interaction is often quantified by binding energy calculations. Molecular dynamics simulations can further refine these predictions by assessing the stability of the ligand-protein complex over time in a simulated physiological environment.
Hypothetical Docking Results for this compound with a Predicted Kinase Target
| Parameter | Value |
| Docking Score (kcal/mol) | -8.5 |
| Predicted Binding Affinity (Ki) | 500 nM |
| Key Interacting Residues | LYS72, GLU91, LEU148 |
| Hydrogen Bonds Formed | 2 |
| Hydrophobic Interactions | 4 |
This table is for illustrative purposes only and does not represent actual experimental data.
Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD) Strategies
The development of derivatives of this compound can be guided by two primary computational drug design strategies: Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD).
Structure-Based Drug Design (SBDD) relies on the three-dimensional structure of the target protein, typically determined through X-ray crystallography or NMR spectroscopy. With the target structure known, medicinal chemists can design molecules that fit precisely into the binding site and form favorable interactions. For this compound, if a high-resolution structure of a validated protein target were available, SBDD could be employed to rationally modify its chemical structure to enhance potency and selectivity. For example, if docking studies revealed an unoccupied hydrophobic pocket in the binding site, the piperidine or pyridine ring could be functionalized with a suitable lipophilic group to fill this pocket and increase binding affinity.
Ligand-Based Drug Design (LBDD) is utilized when the three-dimensional structure of the target protein is unknown, but a set of molecules that bind to the target (ligands) has been identified. LBDD methods, such as pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) studies, use the structural information from these known active ligands to develop a model that predicts the activity of new compounds. A pharmacophore model for a series of analogs of this compound would define the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. This model can then be used to screen virtual libraries of compounds to identify new potential drug candidates or to guide the synthesis of novel derivatives with improved properties.
For example, a QSAR study on a series of pyridinylpiperidine derivatives might reveal that the presence of an electron-withdrawing group on the pyridine ring is correlated with higher biological activity. This insight would direct synthetic efforts towards modifying this part of the this compound scaffold.
Comparison of SBDD and LBDD Strategies for this compound
| Strategy | Requirements | Approach | Example Application |
| SBDD | 3D structure of the target protein | Design of ligands that complement the target's binding site. | Modifying the carboxylic acid group to form an additional hydrogen bond with a specific amino acid residue in the active site. |
| LBDD | A set of known active and inactive ligands | Development of a pharmacophore or QSAR model based on the properties of known ligands. | Identifying that a specific stereochemistry of the piperidine ring is crucial for activity across a series of analogs. |
This table is for illustrative purposes only and does not represent actual experimental data.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Systematic Modification of the Piperidine (B6355638) and Pyridine (B92270) Moieties
The piperidine and pyridine rings form the core scaffold of 1-(Pyridin-2-yl)piperidine-2-carboxylic acid and offer multiple vectors for modification. Altering their structure, substitution, or replacing them entirely can profoundly affect the molecule's physicochemical properties and its interaction with biological targets.
Positional Isomerism and Substitution Pattern Effects
Pyridine Isomerism: The attachment point of the piperidine ring to the pyridine moiety (position 2, 3, or 4) is a key variable. The three isomers—picolinic acid (2-substituted), nicotinic acid (3-substituted), and isonicotinic acid (4-substituted) derivatives—exhibit distinct electronic properties. nih.govnih.gov The nitrogen atom in the pyridine ring is a hydrogen bond acceptor, and its position relative to the piperidine substituent influences the molecule's interaction with target proteins. nih.gov For instance, a 2-substituted pyridine, as in the title compound, places the nitrogen in close proximity to the piperidine ring, potentially influencing the conformation and basicity of the piperidine nitrogen through electronic effects. Moving the piperidine to the 3- or 4-position would significantly alter the molecule's shape and dipole moment, likely leading to different binding affinities or target selectivity.
Substitution Effects: Introducing substituents onto either the pyridine or piperidine ring can fine-tune the compound's properties. For example, adding electron-withdrawing groups (e.g., -Cl, -CF₃) or electron-donating groups (e.g., -CH₃, -OCH₃) to the pyridine ring can modulate the pKa of the pyridine nitrogen and affect metabolic stability. nih.gov Similarly, substitutions on the piperidine ring can impact lipophilicity and target engagement. The location and nature of these substituents are crucial; a small alkyl group at the 4-position of the piperidine ring might be well-tolerated, whereas a bulky group could introduce steric hindrance, preventing optimal binding.
| Modification | Rationale | Predicted Impact on Properties | Potential Effect on Activity |
|---|---|---|---|
| Move piperidine to 3- or 4-position of pyridine | Alters molecular geometry and dipole moment. | Changes in binding vector and hydrogen bonding potential. | Likely significant change in affinity and/or selectivity. |
| Add electron-withdrawing group to pyridine | Modulates electronics and pKa of pyridine nitrogen. | Decreased basicity, potential for altered metabolic stability. | May enhance or decrease binding depending on target interactions. |
| Add alkyl group to piperidine (e.g., 4-position) | Increases lipophilicity, explores binding pocket. | Increased cLogP, potential for improved cell permeability. | Could increase affinity if pocket is lipophilic; may decrease if steric clash occurs. |
Heterocycle Ring Replacements and Bioisosteric Modifications
Bioisosteric replacement is a powerful strategy to improve a compound's pharmacological profile by exchanging one functional group or ring system for another with similar physicochemical properties. cambridgemedchemconsulting.com
Pyridine Ring Replacement: The pyridine ring can be replaced with other heteroaromatic systems like pyrimidine, pyrazine, or thiazole (B1198619) to alter hydrogen bonding patterns and metabolic susceptibility. A common non-aromatic replacement is a benzonitrile (B105546) group, where the nitrile can mimic the hydrogen-bond accepting ability of the pyridine nitrogen. researchgate.net Such a change dramatically alters the aromaticity and electronic nature of the scaffold, which could lead to novel biological activities.
Piperidine Ring Replacement: The saturated piperidine ring is also a candidate for bioisosteric replacement. Smaller rings like pyrrolidine (B122466) or larger ones like azepane would change the conformational flexibility and the spatial orientation of the carboxylic acid. Replacing it with a morpholine (B109124) or thiomorpholine (B91149) ring would introduce a heteroatom, affecting polarity and solubility. More conformationally restricted bioisosteres, such as 2-azaspiro[3.3]heptane or 1-azaspiro[3.3]heptane, have been developed to mimic the piperidine structure while potentially improving metabolic stability and reducing off-target effects. enamine.netresearchgate.netresearchgate.net
Carboxylic Acid Functional Group Derivatization
The carboxylic acid is a key functional group, often acting as a crucial binding element (e.g., through ionic interactions or hydrogen bonds) and contributing significantly to the compound's polarity. Derivatizing this group is a primary strategy to modulate pharmacokinetics and pharmacodynamics.
Esterification and Amidation Strategies
Converting the carboxylic acid to an ester or an amide is a common approach to modify a compound's properties.
Esterification: Esterification masks the polar carboxylic acid, generally increasing lipophilicity and cell membrane permeability. google.comgoogle.com Simple alkyl esters (e.g., methyl, ethyl) can serve as prodrugs, which are inactive until hydrolyzed by esterase enzymes in the body to release the active carboxylic acid. This can improve oral bioavailability and prolong the duration of action. nih.gov
Amidation: Amidation also removes the acidic proton and can introduce new hydrogen bonding opportunities. nih.gov Primary (-CONH₂), secondary (-CONHR), and tertiary (-CONR₂) amides have varying hydrogen bonding capabilities and metabolic stabilities. Amides are generally more resistant to hydrolysis than esters. The choice of amine used for amidation can introduce significant structural diversity, allowing for the exploration of larger regions of a target's binding site. For example, studies on related pyridine carboxamides have shown that the nature of the amide substituent is critical for potent biological activity. mdpi.com
| Derivative | Modification | Predicted Property Change | Potential Biological Role |
|---|---|---|---|
| Methyl Ester | -COOH → -COOCH₃ | Increased lipophilicity, loss of acidic character. | Prodrug, improved cell permeability. |
| Ethyl Ester | -COOH → -COOCH₂CH₃ | Further increase in lipophilicity. | Prodrug with potentially slower hydrolysis. |
| Primary Amide | -COOH → -CONH₂ | Neutral, H-bond donor/acceptor. | Stable analog, altered binding interactions. |
| N-Methyl Amide | -COOH → -CONHCH₃ | Increased lipophilicity vs. primary amide. | Probing for additional binding interactions. |
Impact of Carboxylic Acid Configuration on Activity
The carboxylic acid is attached to a chiral center at the C2 position of the piperidine ring. The three-dimensional arrangement of this group is therefore critical for biological activity. Living systems are chiral, and thus the two enantiomers ((R) and (S)) of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. nih.gov
It is a well-established principle that one enantiomer (the eutomer) will fit into a chiral receptor or enzyme active site much more effectively than the other (the distomer), leading to a significant difference in potency. nih.govresearchgate.net Therefore, the (R)-1-(Pyridin-2-yl)piperidine-2-carboxylic acid and (S)-1-(Pyridin-2-yl)piperidine-2-carboxylic acid are expected to have different biological activities. The synthesis of stereo-enriched piperidines is an area of active research, enabling the evaluation of individual enantiomers to identify the more active and safer stereoisomer for development. acs.org
Conformational Analysis and Stereochemistry in SAR
The stereochemistry at the C2 position dictates whether the carboxylic acid group preferentially occupies an axial or equatorial position, which in turn affects its orientation relative to the pyridine ring. Furthermore, there is rotational freedom around the N1-C2' bond connecting the piperidine and pyridine rings. The preferred dihedral angle will be influenced by steric hindrance and electronic interactions between the two rings. A comprehensive SAR study would involve synthesizing conformationally restricted analogs to probe the "active" conformation, or using computational modeling to understand the low-energy conformations and how they correlate with observed activity in a series of analogs. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational approach to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, QSAR studies are instrumental in predicting the therapeutic efficacy of novel analogs, thereby guiding the synthesis of more potent and selective molecules. These models are built upon a series of related compounds and their experimentally determined biological activities.
The fundamental principle of QSAR is that the variations in the biological activity of a group of molecules are dependent on the changes in their physicochemical properties, which in turn are determined by their molecular structure. By quantifying these properties using molecular descriptors, it is possible to develop predictive models.
A QSAR study typically involves the following key steps:
Data Set Selection: A series of structurally related compounds with a consistent set of biological activity data is compiled.
Descriptor Calculation: A wide array of molecular descriptors, which are numerical representations of the chemical and physical characteristics of the molecules, are calculated. These can be categorized as constitutional, topological, geometrical, electrostatic, and quantum-chemical descriptors.
Model Development: Statistical methods are employed to develop a mathematical equation that links the descriptors to the biological activity. Common techniques include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and various machine learning algorithms.
Model Validation: The developed model is rigorously validated to assess its statistical significance and predictive power. This is typically done using internal validation techniques like cross-validation and external validation with a set of compounds not used in the model development.
In the context of this compound derivatives, QSAR models could be developed to predict various biological activities, such as inhibitory action against a specific enzyme or receptor binding affinity. For instance, a hypothetical QSAR model for a series of analogs might take the following form:
log(1/IC50) = β0 + β1(logP) + β2(Dipole_Moment) + β3(LUMO_Energy)
Where:
IC50 is the half-maximal inhibitory concentration.
logP represents the lipophilicity of the compound.
Dipole_Moment is an electronic descriptor.
LUMO_Energy (Lowest Unoccupied Molecular Orbital Energy) is a quantum-chemical descriptor.
β0, β1, β2, and β3 are the regression coefficients determined from the statistical analysis.
The following interactive table illustrates the kind of data that would be used to build such a QSAR model.
| Compound | log(1/IC50) | logP | Dipole Moment (Debye) | LUMO Energy (eV) |
| Analog 1 | 5.2 | 2.1 | 3.5 | -1.2 |
| Analog 2 | 5.5 | 2.3 | 3.7 | -1.1 |
| Analog 3 | 4.9 | 1.9 | 3.2 | -1.4 |
| Analog 4 | 5.8 | 2.5 | 3.9 | -1.0 |
| Analog 5 | 5.1 | 2.0 | 3.4 | -1.3 |
The statistical quality of a QSAR model is assessed by several parameters, as shown in the table below, which presents hypothetical validation statistics for a QSAR model developed for a series of pyridinylpiperidine derivatives.
| Statistical Parameter | Value | Description |
| R² (Coefficient of Determination) | 0.92 | Indicates that 92% of the variance in the biological activity is explained by the model. |
| Q² (Cross-validated R²) | 0.85 | A measure of the model's internal predictive ability. A value > 0.5 is generally considered good. |
| F-statistic | 150.7 | Represents the statistical significance of the regression model. |
| Standard Error of Estimate (SEE) | 0.15 | Measures the goodness of fit of the model. |
The insights gained from such QSAR models are invaluable for medicinal chemists. The model can identify the key molecular descriptors that have the most significant impact on the biological activity. For example, a positive coefficient for logP would suggest that increasing the lipophilicity of the molecule could lead to enhanced activity, while a negative coefficient for a steric descriptor might indicate that bulky substituents are detrimental. This information guides the rational design of new derivatives with potentially improved therapeutic properties, optimizing the lead compound for further development. Studies on related piperidine derivatives have successfully utilized QSAR to elucidate the structural requirements for their biological activities.
Applications in Chemical Synthesis and Materials Science
1-(Pyridin-2-yl)piperidine-2-carboxylic Acid as a Chiral Building Block
Chiral building blocks are essential intermediates in the synthesis of natural products and pharmaceuticals, as biological targets are inherently chiral and their interactions with small molecules are stereospecific. this compound is a derivative of pipecolic acid (piperidine-2-carboxylic acid), a chiral cyclic amino acid. wikipedia.org The presence of a stereocenter at the C-2 position of the piperidine (B6355638) ring endows the molecule with inherent chirality, making it a valuable synthon for asymmetric synthesis.
The piperidine motif is a prevalent structural core in a vast number of pharmaceutical drugs and natural alkaloids. whiterose.ac.uk The use of enantiomerically pure building blocks like this compound allows for the direct construction of complex target molecules with precise control over their three-dimensional arrangement. This approach circumvents the need for challenging chiral separations or asymmetric reactions later in a synthetic sequence. Its rigid cyclic structure can help in establishing the stereochemistry of subsequent transformations, making it a powerful tool for chemists aiming to synthesize enantiopure compounds with potential biological activity. whiterose.ac.ukportico.org
| Application Area | Description | Key Structural Feature |
|---|---|---|
| Asymmetric Synthesis | Serves as a chiral starting material or intermediate for the synthesis of enantiomerically pure complex molecules. | Chiral center at the C-2 position of the piperidine ring. |
| Pharmaceutical Scaffolds | Provides a core piperidine structure, a common motif in many bioactive compounds and approved drugs. | Piperidine ring system. |
| Natural Product Synthesis | Can be used in the total synthesis of alkaloids and other natural products containing the piperidine core. | Rigid bicyclic-like structure (when considering the pyridyl group). |
Ligand Design for Metal Catalysis
The design of ligands to modulate the properties of metal centers is a cornerstone of modern catalysis. This compound possesses ideal features to act as a chelating ligand. It contains multiple donor atoms: the nitrogen atom of the pyridine (B92270) ring, the nitrogen atom of the piperidine ring, and the oxygen atoms of the carboxylic acid group. This arrangement allows it to bind to a metal center in a bidentate or potentially tridentate fashion, forming stable chelate rings that enhance the complex's stability.
The pyridyl group is a well-established component in ligands used for selective metal ion complexation. rsc.org The combination of the soft pyridine nitrogen and the hard carboxylate oxygen donors makes this molecule a versatile ligand for a variety of transition metals. Furthermore, the inherent chirality of the ligand is of paramount importance in asymmetric catalysis. A chiral ligand can create a chiral environment around the metal center, enabling the catalyst to selectively produce one enantiomer of a product over the other. This is crucial in the synthesis of pharmaceuticals, where often only one enantiomer is therapeutically active. Ligands based on amino acids have been successfully employed in challenging catalytic reactions, such as palladium-catalyzed C–H functionalization. acs.org Therefore, complexes of this compound could potentially be effective catalysts for a range of asymmetric transformations.
| Feature | Description | Relevance in Catalysis |
|---|---|---|
| Chelating Ability | Contains N (pyridine), N (piperidine), and O (carboxylate) donor atoms capable of binding to a metal center. | Forms stable metal complexes, which are essential for catalytic activity. |
| Inherent Chirality | The stereocenter on the piperidine ring can induce asymmetry in catalytic reactions. | Enables enantioselective synthesis, producing one desired stereoisomer of the product. |
| Hybrid Donor Set | Combines a soft N-donor (pyridine) with a hard O-donor (carboxylate). | Allows for fine-tuning of the electronic properties of the metal center and stabilization of various oxidation states. |
Integration into Polymeric Materials or Supramolecular Assemblies
Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions such as hydrogen bonding, metal coordination, and π–π stacking. nih.govmdpi.com this compound is an excellent candidate for constructing such assemblies. The carboxylic acid group is a classic functional group for forming robust hydrogen bonds, often leading to dimers or extended chains. mdpi.com
The pyridine ring can participate in π–π stacking interactions and also act as a coordination site for metal ions. mdpi.com This dual functionality allows the molecule to serve as a versatile node or linker in the construction of coordination polymers or metal-organic frameworks (MOFs). researchgate.netresearchgate.net By selecting appropriate metal ions and reaction conditions, it is conceivable to direct the self-assembly of this molecule into one-, two-, or three-dimensional networks with defined topologies and potential functionalities, such as porosity or luminescence.
| Interaction Type | Participating Functional Group | Potential Resulting Structure |
|---|---|---|
| Hydrogen Bonding | Carboxylic acid (-COOH) | Dimers, chains, or sheets. |
| Metal Coordination | Pyridine Nitrogen, Carboxylate Oxygen | Discrete metal complexes, coordination polymers, or Metal-Organic Frameworks (MOFs). |
| π–π Stacking | Pyridine Ring | Stacked columnar structures, stabilization of larger assemblies. |
Probes for Biological Systems and Proteomics Research
Chemical probes are indispensable tools for studying biological systems and elucidating the function of proteins. The pyridinyl-piperidine scaffold has been identified as a core component in molecules that exhibit biological activity. For instance, derivatives of N-(pyridin-2-yl)piperidine have been developed as inhibitors of specific enzymes. nih.gov Similarly, 1-(6-phenylpyridin-2-yl)guanidine was identified as a promising inhibitor of MSK1 kinase, highlighting the utility of the pyridin-2-yl moiety in targeting protein active sites. mdpi.com
Given this precedent, this compound represents a valuable starting point for the design of chemical probes. The carboxylic acid and the pyridine ring provide convenient chemical handles for modification. For example, a fluorescent dye could be attached to create an imaging probe to visualize its localization within cells. Alternatively, a biotin (B1667282) tag could be appended for use in affinity-based protein profiling to identify its cellular binding partners. By incorporating a photoreactive group, this molecule could be converted into a photo-affinity probe, which upon irradiation, would covalently label its target protein, enabling its identification and characterization through proteomics techniques.
| Probe Type | Required Modification | Research Application |
|---|---|---|
| Fluorescent Probe | Attachment of a fluorophore (e.g., via the carboxylic acid). | Cellular imaging and tracking of molecular distribution. |
| Affinity Probe | Attachment of an affinity tag like biotin. | Target identification and pull-down assays (Affinity Purification-Mass Spectrometry). |
| Photo-affinity Probe | Incorporation of a photoreactive group (e.g., diazirine, benzophenone). | Covalent labeling and unambiguous identification of direct protein targets in complex biological samples. |
Future Research Directions and Translational Potential
Development of Next-Generation Analogues with Enhanced Potency and Selectivity
The development of next-generation analogues of 1-(Pyridin-2-yl)piperidine-2-carboxylic acid will be crucial for enhancing its therapeutic potential. This will involve systematic modifications of its core structure to improve potency and selectivity for specific biological targets. Structure-activity relationship (SAR) studies are fundamental in guiding the design of these new chemical entities. nih.govresearchgate.net
Key strategies for developing advanced analogues include:
Substitution on the Pyridine (B92270) Ring: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) on the pyridine ring can modulate the electronic properties of the molecule, potentially enhancing its interaction with target proteins. mdpi.com
Modification of the Piperidine (B6355638) Ring: Altering the stereochemistry of the carboxylic acid group or introducing substituents on the piperidine ring can influence the compound's conformational flexibility and binding affinity.
Isosteric Replacement: Replacing the pyridine or piperidine rings with other heterocyclic systems could lead to analogues with novel pharmacological profiles.
These modifications aim to optimize the pharmacokinetic and pharmacodynamic properties of the parent compound, leading to the identification of candidates with superior therapeutic indices.
Integration with Advanced Delivery Systems
To overcome potential challenges such as poor solubility, limited bioavailability, and off-target effects, the integration of this compound and its future analogues with advanced drug delivery systems will be a significant area of research. These systems can enhance the therapeutic efficacy by ensuring targeted delivery and controlled release of the active compound.
Potential delivery strategies include:
Nanoparticle Encapsulation: Encapsulating the compound within nanoparticles, such as liposomes or polymeric nanoparticles, can improve its solubility, stability, and pharmacokinetic profile. This approach can also facilitate targeted delivery to specific tissues or cells.
Prodrug Strategies: Converting the carboxylic acid moiety into a prodrug can enhance oral bioavailability and reduce premature metabolism. The prodrug would then be converted to the active compound at the target site.
Conjugation with Targeting Ligands: Attaching the compound to molecules that specifically recognize and bind to receptors overexpressed on diseased cells can achieve targeted delivery, thereby increasing efficacy and minimizing systemic toxicity.
Exploration of Novel Therapeutic Areas
The pyridine and piperidine scaffolds are present in a wide range of biologically active molecules, suggesting that this compound and its derivatives could have applications in various therapeutic areas beyond their initial intended use.
Future research should explore the potential of these compounds in:
Neurodegenerative Diseases: Given that piperidine derivatives have been investigated for conditions like Alzheimer's disease, exploring the neuroprotective potential of this compound is a logical step. nih.gov
Metabolic Disorders: Analogous structures, specifically piperidine carboxylic acid derivatives, have been designed as agonists for peroxisome proliferator-activated receptors (PPARs), which are key regulators of glucose and lipid metabolism. nih.gov This suggests a potential role in managing conditions like type 2 diabetes and dyslipidemia.
Infectious Diseases: The pyridine and piperidine nuclei are found in various antimicrobial agents. Screening analogues for activity against a range of pathogens, including bacteria and fungi, could uncover new anti-infective agents. researchgate.net
Oncology: Pyridine derivatives have shown promise as anticancer agents. Investigating the cytotoxic and anti-proliferative effects of this compound derivatives against various cancer cell lines could open new avenues in cancer therapy.
Methodological Advancements in Synthesis and Characterization
Advancements in synthetic and analytical techniques will be instrumental in accelerating the research and development of this compound and its analogues.
Key areas for methodological improvement include:
Efficient Synthetic Routes: Developing more efficient, stereoselective, and scalable synthetic methods is crucial for producing a diverse library of analogues for biological screening. A patented method involves the hydro-reduction of pyridine carboxylic acids using a palladium-carbon catalyst to obtain the corresponding piperidine carboxylic acids. google.com
Advanced Characterization Techniques: The use of sophisticated analytical techniques, such as high-resolution mass spectrometry and multi-dimensional nuclear magnetic resonance (NMR) spectroscopy, will be essential for the unambiguous structural elucidation and conformational analysis of new analogues.
Computational Modeling: In silico methods, including molecular docking and dynamics simulations, can aid in predicting the binding modes of analogues with their biological targets, thereby rationalizing SAR data and guiding the design of more potent compounds.
By focusing on these future research directions, the therapeutic potential of this compound can be thoroughly explored and potentially translated into novel and effective treatments for a range of diseases.
Q & A
Q. What are the common synthetic routes for 1-(Pyridin-2-yl)piperidine-2-carboxylic acid, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, a pyridine ring may be introduced via Suzuki-Miyaura coupling or through condensation reactions using activated intermediates. Solvent selection (e.g., DMSO or acetonitrile) and temperature control are critical for optimizing yields. Reaction progress should be monitored using TLC (Rf analysis) or HPLC (retention time matching) to confirm intermediate formation .
Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the piperidine and pyridine ring connectivity. Mass spectrometry (MS) provides molecular weight confirmation, while infrared (IR) spectroscopy identifies functional groups like the carboxylic acid (-COOH). Cross-referencing experimental data with computational predictions (e.g., InChIKey validation) ensures accuracy .
Q. How can researchers validate the purity of this compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is recommended for purity assessment. A purity threshold >97% is typical for research-grade compounds. Complementary techniques like elemental analysis (EA) or differential scanning calorimetry (DSC) can detect trace impurities or polymorphic forms .
Advanced Research Questions
Q. How can regioselectivity challenges be managed during functionalization of the pyridine ring in this compound?
- Methodological Answer : Regioselectivity is influenced by electronic and steric factors. Computational modeling (e.g., DFT calculations) predicts reactive sites on the pyridine ring. Experimentally, directing groups (e.g., halogen substituents) or catalysts (e.g., palladium complexes) can enhance selectivity. Solvent polarity adjustments (e.g., switching from THF to DMF) may also stabilize transition states .
Q. What strategies resolve discrepancies in spectroscopic data during structural elucidation?
- Methodological Answer : Discrepancies in NMR peaks (e.g., unexpected splitting or shifts) may arise from dynamic effects like tautomerism. Variable-temperature NMR or 2D techniques (COSY, HSQC) clarify spatial interactions. Cross-validate with databases (e.g., NIST Chemistry WebBook) or synthesize reference standards for ambiguous signals .
Q. How can computational methods predict the physicochemical properties of this compound?
- Methodological Answer : LogP (lipophilicity) and solubility are calculated using Crippen (fragment-based) or McGowan (molar volume) methods. Software like ACD/Labs or ChemAxon integrates these models. Experimental validation via shake-flask assays or HPLC-derived logD measurements ensures reliability (Table 1) .
Table 1 : Calculated vs. Experimental Physicochemical Properties
| Property | Crippen Method | McGowan Method | Experimental |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
